

Unveiling the Natural Origins of 10,14-Dimethylpentadecyl Isobutyrate: A Technical Guide

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| Compound Name: | (R)-10,14-Dimethylpentadecyl isobutyrate | |
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Abstract

10,14-Dimethylpentadecyl isobutyrate, a branched-chain fatty acid ester, is a known female sex pheromone of the tea tussock moth, Euproctis pseudoconspersa. This technical guide provides a comprehensive overview of the natural sources, isolation, and characterization of this semiochemical. It includes detailed experimental protocols derived from key scientific literature, quantitative data on its natural abundance, and a proposed biosynthetic pathway. The information is presented to support further research into its biological activity and potential applications.

Natural Source and Function

The primary and sole identified natural source of 10,14-Dimethylpentadecyl isobutyrate is the female tea tussock moth, Euproctis pseudoconspersa (Strand) (Lepidoptera: Lymantriidae), a significant pest of tea plants.[1][2][3] The compound functions as a sex pheromone, with the (R)-enantiomer being the biologically active form that elicits electroantennographic (EAG) responses and attracts male moths.[4][5]

Chemical Profile and Quantitative Analysis



The pheromone blend of the female Euproctis pseudoconspersa is composed primarily of **(R)-10,14-Dimethylpentadecyl isobutyrate**, along with two other minor related compounds. The quantities of these compounds extracted from a single female moth are summarized in the table below.

| Compound | Abbreviation | Amount (ng/female) |
|---|-----------------|--------------------|
| 10,14-Dimethylpentadecyl isobutyrate | 10Me14Me-15:iBu | ~10 |
| 14-Methylpentadecyl isobutyrate | 14Me-15:iBu | ~0.6 |
| 10,14-Dimethylpentadecyl n- butyrate | 10Me14Me-15:nBu | ~0.6 |

Table 1: Pheromone components and their quantities isolated from a single female tea tussock moth. Data from Wakamura et al., 1994.[6]

Experimental Protocols

The following protocols are synthesized from methodologies reported in the literature for the extraction, isolation, and identification of insect pheromones, with specific details pertaining to Euproctis pseudoconspersa.

Insect Rearing and Pheromone Gland Collection

- Insect Rearing: Larvae of Euproctis pseudoconspersa are reared on an artificial diet or host plant leaves (e.g., tea leaves) under controlled laboratory conditions (e.g., 25°C, 16L:8D photoperiod).
- Pupa Collection and Sexing: Pupae are collected and sexed. Male and female pupae are kept in separate cages for emergence.
- Virgin Female Collection: Upon emergence, virgin female moths are collected. For pheromone extraction, females aged 3 to 5 days are typically used.



 Pheromone Gland Dissection: The pheromone glands, located in the terminal abdominal segments, are excised. This is often done by gently squeezing the abdomen to evert the gland.[7]

Pheromone Extraction and Purification

- Solvent Extraction: The excised abdominal tips or pheromone glands are submerged in a
 suitable organic solvent. n-Hexane is a commonly used solvent for extracting hydrophobic
 pheromones.[8][9] The extraction is typically carried out for a short period (e.g., 2 minutes to
 several hours) at room temperature.[8]
- Concentration: The resulting extract is carefully concentrated under a gentle stream of nitrogen to avoid degradation of the volatile pheromone components.
- Chromatographic Purification (Optional): If further purification is required to separate the
 pheromone from other extracted lipids, column chromatography (e.g., silica gel) or
 preparative gas chromatography (GC) can be employed.

Chemical Analysis and Identification

- Gas Chromatography (GC): The crude or purified extract is analyzed by GC to separate the individual components. A nonpolar or medium-polarity capillary column is typically used.
- Mass Spectrometry (MS): The GC is often coupled to a mass spectrometer (GC-MS) to obtain mass spectra of the separated components, which aids in their structural elucidation.
- Electroantennography (EAG): To identify the biologically active components, the effluent from the GC column can be directed to an electroantennogram, which measures the electrical response of a male moth's antenna to the eluted compounds.
- Structural Confirmation: The final structure is confirmed by comparing the GC retention times and mass spectra with those of a synthetic standard. The synthesis of (R)- and (S)-10,14-dimethyl-1-pentadecyl isobutyrates has been reported, allowing for such comparisons.[4][10]

Biosynthetic Pathway

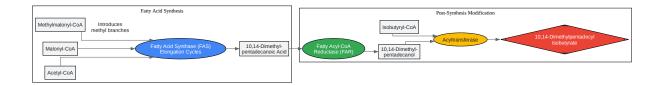
The complete biosynthetic pathway of 10,14-Dimethylpentadecyl isobutyrate in E. pseudoconspersa has not been fully elucidated. However, based on the known biosynthesis of



branched-chain fatty acids in insects, a plausible pathway can be proposed. The process likely starts from acetyl-CoA and involves the incorporation of methylmalonyl-CoA to introduce the methyl branches.

The biosynthesis of the long, multi-methyl-branched fatty acid backbone is thought to occur via a microsomal fatty acid synthase (FAS) system.[11] The stereochemistry of the methyl branches is likely determined by a stereoselective reductase domain within the FAS complex. [11] Following the synthesis of the fatty acid, it is reduced to the corresponding alcohol and subsequently esterified with isobutyryl-CoA to form the final pheromone.

Visualizations Proposed Biosynthetic Pathway of 10,14Dimethylpentadecyl isobutyrate

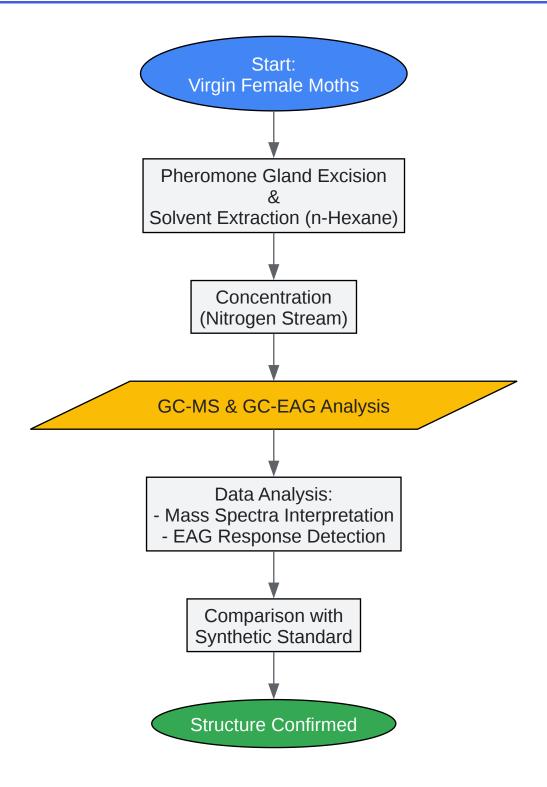


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Caption: Proposed biosynthetic pathway for 10,14-Dimethylpentadecyl isobutyrate.

Experimental Workflow for Pheromone Identification





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Caption: Experimental workflow for the isolation and identification of the pheromone.



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